molecular formula C15H15N3S B2736508 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207048-10-9

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2736508
CAS No.: 1207048-10-9
M. Wt: 269.37
InChI Key: JGFUYSOXLCYFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a synthetic organic compound featuring a benzothiazole core structure substituted with methyl groups at the 4 and 7 positions, and a pyridin-3-ylmethylamine moiety at the 2-position. The benzothiazole scaffold is a privileged structure in medicinal chemistry and chemical biology research, known for its diverse biological activities and utility in material science . Compounds based on this structure are frequently investigated for their potential as kinase inhibitors and have been explored in the context of neurodegenerative diseases for their protein aggregation inhibition properties. The presence of the pyridine ring enhances the molecule's potential for forming hydrogen bonds and coordinating with metals, which can be crucial for binding to biological targets. This product is intended for research purposes as a chemical reference standard or as a building block in organic synthesis and drug discovery programs. It is supplied as a solid and should be stored in a cool, dry place. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-5-6-11(2)14-13(10)18-15(19-14)17-9-12-4-3-7-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUYSOXLCYFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.

    Final Assembly: The final step involves the coupling of the thiazole and pyridine moieties through a suitable linker, such as a methylene bridge, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmacology: It is investigated for its pharmacokinetic properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, and receptors such as G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type (methyl vs. methoxy/fluoro) and position. Key examples include:

Compound Name Substituents (Benzothiazole) Pyridine Position Molecular Weight Key Properties/Applications Reference
4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine 4,7-OCH₃ 3 301.37 g/mol Higher polarity, potential solubility issues
6-Methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine 6-OCH₃ 3 272.085 g/mol Antimicrobial activity (zone of inhibition: 22 mm vs. P. aeruginosa)
4,6-Difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 4,6-F 4 277.29 g/mol Enhanced electronegativity; predicted pKa = 5.10
N-(Ferrocenylmethyl)benzo[d]thiazol-2-amine derivatives Variable (e.g., benzyl, cyclohexyl) N/A ~400–450 g/mol Electrochemical properties; catalysis applications

Key Observations :

  • Methyl vs.
  • Fluorine Substitution : Fluorine atoms introduce electronegativity and metabolic stability, as seen in 4,6-difluoro derivatives, which exhibit predicted acidity (pKa ~5.10) and altered bioavailability .
  • Pyridine Position : Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl substituents influence steric and electronic interactions in target binding pockets, as demonstrated in PDE10A inhibitor studies .

Biological Activity

4,7-Dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4,7-dimethyl-N-(3-pyridinylmethyl)benzo[d]thiazol-2-amine, with a molecular formula of C15H15N3OS and a molecular weight of 269.37 g/mol. Its structure features a benzothiazole core substituted with methyl groups and a pyridine moiety.

Biological Activity Overview

Benzothiazole derivatives have been reported to exhibit various biological activities including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antitumor : Potential in cancer treatment.
  • Neuroprotective : Inhibition of specific enzymes related to neurodegenerative diseases.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and other pathogens.

CompoundActivityReference
4gIC50 = 14.80 ± 5.45 μM (MAO inhibition)
43aComparable to norfloxacin

Antitumor Activity

Research has indicated that benzothiazole derivatives can serve as antitumor agents. The structure–activity relationship (SAR) analysis shows that the presence of specific substituents enhances cytotoxicity.

CompoundIC50 (µg/mL)Target Cell LineReference
91.61 ± 1.92Anti-Bcl-2 Jurkat
101.98 ± 1.22A-431

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These interactions are crucial for its neuroprotective effects.

Enzyme Inhibition Studies

In vitro assays have shown that this compound binds effectively to MAO-B and BuChE:

  • MAO-B Inhibition : Significant reduction in enzyme activity was observed with an IC50 value indicating potent inhibition.

Case Studies

  • Neuroprotective Effects : A study involving animal models demonstrated that the compound reduced neurodegeneration markers in a Parkinson's disease model, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Anticancer Properties : Clinical trials have investigated the efficacy of benzothiazole derivatives in treating various cancers, revealing promising results in reducing tumor size and improving patient outcomes.

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF or THF for alkylation steps).
  • Temperature control (60–80°C for cyclization; room temperature for coupling).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the benzo[d]thiazole and pyridine rings. Aromatic protons typically appear between δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~316.1 for C₁₅H₁₆N₃S).
  • FT-IR : Peaks near 1600 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-S bond) confirm the thiazole core .

Q. Experimental Design :

  • Synthesize 5–10 analogs with systematic substitutions.
  • Test in vitro against target enzymes (IC₅₀ assays) and in cellular models (e.g., cancer cell lines).

Advanced: What computational methods predict binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., p38 MAPK). The pyridine nitrogen and thiazole sulfur often form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen-bond acceptors) using MOE or Phase .

Advanced: How to resolve contradictions in reported synthetic yields for similar thiazole derivatives?

Conflicting yield data often arise from:

  • Reaction Scale : Microscale reactions (<1 mmol) may show lower yields due to handling losses vs. bulk synthesis .
  • Catalyst Purity : Impure Pd/C in coupling steps reduces efficiency (e.g., 60% vs. 85% yield with freshly activated catalyst) .
  • Workup Methods : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) impact recovery of polar intermediates .

Q. Mitigation Strategies :

  • Standardize reaction protocols (solvent, catalyst source).
  • Report yields with detailed experimental conditions (see ACS Organic Process Guidelines).

Advanced: What stability studies are required for long-term storage of this compound?

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for thiazoles).
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor via HPLC for degradation products (e.g., sulfoxide formation) .
  • Solubility Profile : Test in DMSO, PBS, and ethanol. Store lyophilized at -20°C to prevent hydrolysis .

Advanced: How to evaluate selectivity against off-target enzymes in kinase inhibition assays?

  • Panel Screening : Test against a kinase panel (e.g., 50 kinases from Eurofins) at 1 µM concentration.
  • Cellular Counter-Screens : Use HEK293 cells transfected with non-target kinases (e.g., JAK2, CDK2) to assess off-target effects .
  • SPR Analysis : Measure binding kinetics (ka/kd) to compare target vs. non-target proteins .

Advanced: Can this compound be used in combination therapy studies? Design considerations.

  • Synergy Testing : Use Chou-Talalay method to calculate combination index (CI) with standard chemotherapeutics (e.g., doxorubicin) .
  • Pharmacokinetic Compatibility : Ensure overlapping half-lives (t₁/₂) and metabolic pathways (CYP450 profiling) to avoid antagonism .
  • Formulation Challenges : Co-encapsulate in liposomes or PLGA nanoparticles to maintain stability and co-delivery ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.